molecular formula C11H12FIO2 B13065273 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane

Cat. No.: B13065273
M. Wt: 322.11 g/mol
InChI Key: FBNLDGKGRDWOLC-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a synthetic organic compound with the molecular formula C11H12FIO2 It is characterized by the presence of a fluorophenyl group, a methoxy group, and an iodo-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 4-iodooxolane.

    Formation of the Methoxy Group: The 2-fluorophenol undergoes a methylation reaction to introduce the methoxy group. This is usually achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reaction: The methylated 2-fluorophenol is then coupled with 4-iodooxolane using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).

Industrial Production Methods

While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production methods would likely involve optimization of the reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of a hydrogenated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents (e.g., dimethylformamide) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy and iodo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Fluorophenyl)methoxy]-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.

    3-[(2-Fluorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.

    3-[(2-Fluorophenyl)methoxy]-4-hydroxyoxolane: Similar structure but with a hydroxyl group instead of iodine.

Uniqueness

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is unique due to the presence of the iodo group, which can participate in specific chemical reactions that are not possible with other halogens. The combination of the fluorophenyl and methoxy groups also provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a synthetic organic compound characterized by its oxolane ring structure, which is substituted with a fluorophenyl group and an iodine atom. The presence of a methoxy group enhances its chemical reactivity, while the iodine atom increases its lipophilicity, potentially influencing its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11H10FIO2, with a molecular weight of approximately 304.1 g/mol. Its structure can be summarized as follows:

Property Value
Molecular Formula C11H10FIO2
Molecular Weight 304.1 g/mol
IUPAC Name This compound
Canonical SMILES COC1CC(C(C1)I)C2=CC=CC=C2F

Mechanisms of Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : The iodine substituent is known to enhance antimicrobial properties due to its ability to disrupt microbial cell membranes.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is critical for drug development.

Pharmacological Applications

The unique structural features of this compound suggest several potential applications in pharmacology:

  • Drug Development : As a lead compound for synthesizing novel pharmaceuticals targeting various diseases.
  • Therapeutic Agents : Possible use as an antimicrobial or anticancer agent based on preliminary activity data.
  • Biochemical Probes : Utilization in research to study biological pathways due to its reactivity.

Case Study Overview

Research has been conducted to assess the biological activity and safety profile of compounds similar to this compound. A notable case study examined the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

Study Results

The following table summarizes key findings from recent studies on related compounds:

Compound Name Cell Line Tested IC50 (µM) Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of apoptosis
4-IodoanisoleHeLa (Cervical Cancer)15.0Inhibition of cell proliferation
2-Methoxyphenyl iodideA549 (Lung Cancer)20.0Cell cycle arrest

Properties

Molecular Formula

C11H12FIO2

Molecular Weight

322.11 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12FIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI Key

FBNLDGKGRDWOLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC2=CC=CC=C2F

Origin of Product

United States

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